4-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Description
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Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S3/c1-2-11-25-16-19-18-15(26-16)17-14(21)12-3-5-13(6-4-12)27(22,23)20-7-9-24-10-8-20/h2-6H,1,7-11H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPBWXYHFMVEDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a1,3,4-thiadiazole moiety are known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial. They have shown good potency as anticonvulsant agents.
Mode of Action
It is known that the1,3,4-thiadiazole moiety and the N’-sulfonylamidines in the compound structure may suppress cell differentiation involved in bone tissue destruction, exhibit antiresorptive and antibacterial activity, as well as inhibit dopamine transport.
Biochemical Pathways
Compounds with a1,3,4-thiadiazole moiety are known to interact with various biochemical pathways due to their wide range of biological activities.
Pharmacokinetics
The introduction of two morpholine rings in the hybrid molecules containing 1,2,3-thiadiazole and n’-sulfonylamidine moieties was expected to significantly increase their solubility in organic solvents, facilitating the characterization of their chemical and biological properties.
Biological Activity
The compound 4-morpholin-4-ylsulfonyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole scaffold, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. The specific compound has shown potential against various bacterial strains and fungi. Research indicates that derivatives with the thiadiazole moiety exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 μg/mL |
| This compound | E. coli | 42 μg/mL |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Studies suggest that thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Case Study:
A study evaluated the efficacy of various thiadiazole derivatives in inhibiting the growth of cancer cell lines. The results demonstrated that compounds similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics .
Anti-inflammatory Effects
Thiadiazole derivatives have also been noted for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation: The morpholine group may enhance binding affinity to certain receptors involved in pain and inflammation pathways.
- DNA Interaction: Some studies suggest that thiadiazole derivatives can intercalate DNA, leading to disruption of replication and transcription processes in cancer cells .
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR or CDK2). The morpholine group may occupy hydrophobic pockets, while the sulfonyl moiety forms hydrogen bonds .
- MD simulations : GROMACS can assess binding stability over 100 ns trajectories, with RMSD <2 Å indicating robust interactions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous thiadiazoles .
Validation : Compare computational predictions with experimental IC₅₀ values to refine models .
How can synthetic byproducts or impurities be characterized and minimized during scale-up?
Basic Research Question
- HPLC-MS : Identify impurities using a C18 column (ACN/water gradient) and ESI-MS in positive ion mode .
- Recrystallization optimization : Screen solvents (e.g., ethanol, acetone) to maximize purity while retaining yield .
- Reaction monitoring : In situ FTIR to track intermediate formation and adjust reagent addition rates .
Advanced Strategy : Employ DoE (Design of Experiments) to optimize temperature, solvent, and catalyst loading for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
